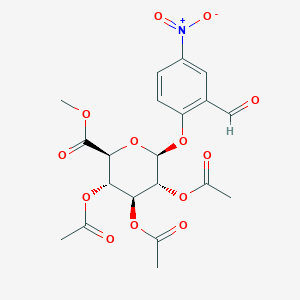
Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate is a complex organic compound characterized by its intricate molecular structure. This compound is a derivative of glucuronic acid, modified with a nitrophenyl group and multiple acetyl groups. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate typically involves multiple steps, starting with the protection of glucuronic acid. The glucuronic acid is first acetylated to protect the hydroxyl groups, followed by the introduction of the nitrophenyl group through a nitration reaction. Finally, the formyl group is introduced using formylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents is also optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically result in the formation of hydroxyl groups.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to understand enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can act as an electrophile, reacting with nucleophiles in biological systems. The acetyl groups can influence the compound's solubility and reactivity, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Glucuronic Acid: The parent compound from which this derivative is made.
Nitrophenol Derivatives: Other compounds containing nitrophenyl groups.
Acetylated Sugars: Other sugar derivatives with acetyl groups.
Uniqueness: Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate is unique due to its combination of nitrophenyl and acetyl groups, which confer distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-formyl-4-nitrophenoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-13(21(27)28)7-12(14)8-22/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLDMUGULFEJJK-KVIJGQROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

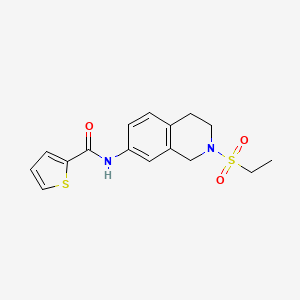
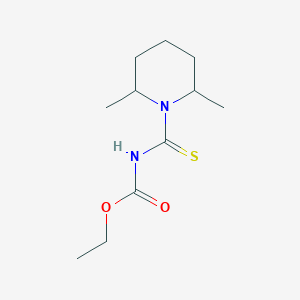
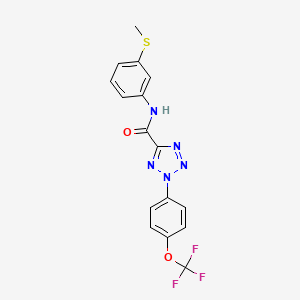
![methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate](/img/structure/B2544175.png)
![1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544177.png)
![N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE](/img/structure/B2544179.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde](/img/structure/B2544182.png)
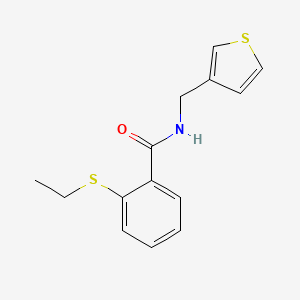
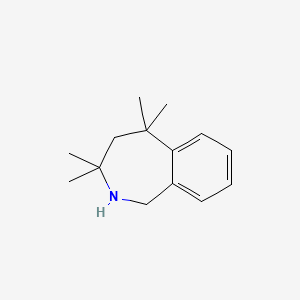
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2544186.png)
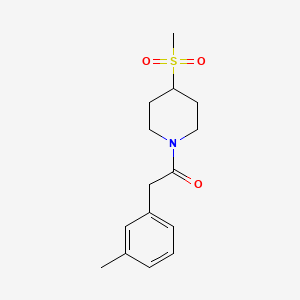
![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2544188.png)
![(2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2544190.png)
